Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride
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Overview
Description
Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride is a chemical compound with the molecular formula C15H22ClNO2. It is known for its role as a central nervous system stimulant and is an analog of methylphenidate. This compound acts as a dopamine reuptake inhibitor and norepinephrine reuptake inhibitor, making it significant in various pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride typically involves the esterification of 2-piperidineacetic acid with phenylacetic acid, followed by the addition of ethyl groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes, utilizing advanced catalytic systems to enhance yield and purity. The use of continuous flow reactors and automated systems can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can have different pharmacological properties .
Scientific Research Applications
Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic uses.
Medicine: Investigated for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other neurological conditions.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and results in stimulant effects. The molecular targets include dopamine and norepinephrine transporters, which are crucial for the reuptake process .
Comparison with Similar Compounds
Similar Compounds
Methylphenidate: Another central nervous system stimulant with a similar mechanism of action.
Amphetamine: A stimulant that also increases the levels of dopamine and norepinephrine but through a different mechanism.
Cocaine: Inhibits the reuptake of dopamine, norepinephrine, and serotonin, leading to stimulant effects.
Uniqueness
Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride is unique due to its specific chemical structure, which allows for selective inhibition of dopamine and norepinephrine reuptake. This selectivity can result in different pharmacological profiles and potential therapeutic applications compared to other stimulants .
Properties
IUPAC Name |
ethyl 2-phenyl-2-piperidin-2-ylacetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSNAOXTBUHNKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669838 |
Source
|
Record name | Ethyl phenyl(piperidin-2-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19716-79-1 |
Source
|
Record name | Ethyl phenyl(piperidin-2-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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